molecular formula C8H5F3O2 B12994504 3-Hydroxy-2-(trifluoromethyl)benzaldehyde

3-Hydroxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B12994504
M. Wt: 190.12 g/mol
InChI Key: WXRMOHAKBNIUES-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the third position and a trifluoromethyl group at the second position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(trifluoromethyl)benzaldehyde typically involves the formylation of a substituted benzene ring. One common method is the Vilsmeier-Haack reaction, where a substituted phenol reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the protection of hydroxyl groups, selective formylation, and subsequent deprotection steps. The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: 3-Hydroxy-2-(trifluoromethyl)benzoic acid.

    Reduction: 3-Hydroxy-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

3-Hydroxy-2-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(trifluoromethyl)benzaldehyde: Similar structure but different position of the hydroxyl group.

    3-Hydroxy-4-(trifluoromethyl)benzaldehyde: Similar structure but different position of the trifluoromethyl group.

    3-Hydroxybenzaldehyde: Lacks the trifluoromethyl group.

Uniqueness

3-Hydroxy-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

3-hydroxy-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-4,13H

InChI Key

WXRMOHAKBNIUES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(F)(F)F)C=O

Origin of Product

United States

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